4-Ethyl-2-(methylamino)pyrimidine-5-carboxylic acid

Description

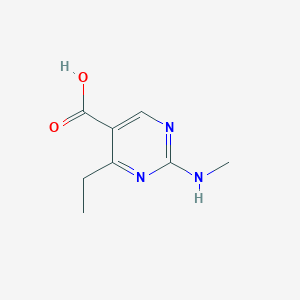

4-Ethyl-2-(methylamino)pyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a carboxyl group at position 5, an ethyl substituent at position 4, and a methylamino group at position 2. Pyrimidine scaffolds are fundamental in nucleic acid chemistry and pharmaceuticals, often serving as precursors for bioactive molecules . This compound is structurally related to intermediates used in synthesizing kinase inhibitors and agrochemicals, as suggested by its functional group arrangement .

- Amidation reactions of pyrimidine-5-carboxylic acids with amines .

- Substitution reactions at the C2 position, such as chemoselective displacement of sulfinyl groups with amines .

- Hydrolysis of ester derivatives (e.g., ethyl esters) to yield carboxylic acids .

The ethyl and methylamino groups likely enhance lipophilicity and hydrogen-bonding capacity, influencing its pharmacokinetic properties and biological interactions .

Properties

Molecular Formula |

C8H11N3O2 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

4-ethyl-2-(methylamino)pyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C8H11N3O2/c1-3-6-5(7(12)13)4-10-8(9-2)11-6/h4H,3H2,1-2H3,(H,12,13)(H,9,10,11) |

InChI Key |

SHUWTJHKFQLZSG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=NC=C1C(=O)O)NC |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Core Pyrimidine Formation

The synthesis typically begins with pyrimidine-5-carboxylic acid or its derivatives (esters or acid chlorides). The pyrimidine ring can be constructed via condensation reactions involving amidines and β-dicarbonyl compounds or via cyclization of appropriate precursors.

Conversion to the Carboxylic Acid

The carboxylic acid at position 5 is often introduced or preserved as an ester during earlier steps and then hydrolyzed to the acid in the final stages.

Detailed Synthetic Methodologies

Zinc Chloride-Catalyzed Three-Component Coupling

A green and efficient method involves a ZnCl₂-catalyzed three-component coupling reaction of substituted amidines, ethoxymethylene derivatives, and ammonium acetate to form substituted pyrimidine carboxylic acid esters, which can be subsequently hydrolyzed.

| Component | Amount / Ratio | Conditions |

|---|---|---|

| Ethyl 2-(ethoxymethylene)acetoacetate | 1 eq | Reflux in ethanol |

| Methyl carbamimidothioate (or amidine derivative) | 1 eq | Presence of triethylamine |

| Triethylamine | 1 eq | Stirring under reflux 48 h |

| Solvent | Ethanol | Reflux |

Outcome: The reaction yields 4-methyl-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester with good yield (~81%) which can be further modified to introduce the methylamino and ethyl groups.

Nucleophilic Aromatic Substitution (S_NAr) of Dichloropyrimidines

Starting from dichloropyrimidine derivatives, regioselective substitution at position 2 with methylamine introduces the methylamino group. Position 4 substitution with ethylamine or ethyl-containing nucleophiles can be achieved similarly.

Ester Hydrolysis and Amide Coupling

After introducing the substituents, ester hydrolysis is performed to convert the ester to the carboxylic acid. This is followed by amide coupling if needed to introduce further substituents or functional groups.

Green Chemistry Approaches

Recent advancements include greener synthesis methods such as:

- Microwave-assisted synthesis.

- Mechanochemical methods (mortar-pestle grinding).

- Use of green solvents.

These methods provide shorter reaction times (3–30 min), higher yields (80–96%), and milder conditions without generating harmful waste.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| Pyrimidine ring formation | Amidines + ethoxymethylene acetoacetate + ZnCl₂ catalyst | Substituted pyrimidine ester | 80–85 | Reflux in ethanol, 24–48 h |

| Nucleophilic substitution at 2-position | Methylamine, S_NAr conditions | 2-(Methylamino)pyrimidine derivative | 70–90 | Regioselective substitution |

| Introduction of 4-ethyl group | Alkylation or use of ethyl-substituted precursors | 4-Ethyl substituted pyrimidine intermediate | Variable | May require multi-step synthesis |

| Ester hydrolysis | Acidic or basic aqueous conditions | 4-Ethyl-2-(methylamino)pyrimidine-5-carboxylic acid | >90 | Final conversion to acid |

| Optional amide coupling | Coupling agents (e.g., carbodiimides) | Amide derivatives (if applicable) | Variable | For further functionalization |

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-(methylamino)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Nucleophilic substitution reactions can replace the methylamino group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium methoxide (NaOCH3) and sodium hydride (NaH) are employed for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-Ethyl-2-(methylamino)pyrimidine-5-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-Ethyl-2-(methylamino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features and properties of 4-ethyl-2-(methylamino)pyrimidine-5-carboxylic acid with similar compounds:

*Calculated based on molecular formula (C₉H₁₃N₃O₂).

Physicochemical Properties

- Solubility: The ethyl group in the target compound likely reduces aqueous solubility compared to unsubstituted analogs (e.g., 2-(methylamino)pyrimidine-5-carboxylic acid).

Biological Activity

4-Ethyl-2-(methylamino)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_9H_12N_4O_2, with a molecular weight of approximately 196.22 g/mol. The compound features an ethyl group and a methylamino group attached to the pyrimidine ring, which influences its biological interactions.

Research indicates that this compound may interact with various molecular targets, including enzymes and receptors involved in inflammatory pathways. Preliminary studies suggest that it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), similar to other pyrimidine derivatives, indicating potential anti-inflammatory properties . The specific mechanisms by which this compound exerts its effects remain to be fully elucidated.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Comparative studies with structurally related compounds reveal that modifications in the substituents can significantly affect potency against various biological targets. For instance, related compounds have shown varying IC50 values against COX enzymes, which can guide future synthesis efforts .

| Compound | Structure | IC50 (μM) | Target |

|---|---|---|---|

| This compound | Structure | TBD | COX Enzymes |

| Compound A | Structure | 0.04 ± 0.01 | COX-2 |

| Compound B | Structure | TBD | Various |

Biological Activity Insights

- Anti-inflammatory Activity : Early research has shown that this compound exhibits significant anti-inflammatory potential through inhibition of COX enzymes. This aligns with findings from similar pyrimidine derivatives .

- Cytotoxic Effects : Although specific cytotoxicity data for this compound is limited, related pyrimidine derivatives have demonstrated substantial activity against various cancer cell lines, suggesting that further exploration could reveal similar properties for this compound .

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in inflammatory pathways positions it as a candidate for therapeutic development in treating conditions characterized by excessive inflammation .

Case Studies

Several studies have highlighted the biological significance of pyrimidine derivatives:

- Study on COX Inhibition : A study demonstrated that certain pyrimidine derivatives effectively inhibited COX enzymes with IC50 values comparable to established anti-inflammatory drugs like celecoxib. This suggests a promising avenue for developing new anti-inflammatory agents based on the structure of this compound .

- Cytotoxicity Screening : Related compounds have been screened against various cancer cell lines, revealing notable cytotoxic effects. Such findings underscore the potential of this compound in cancer therapeutics, warranting further investigation into its mechanisms and efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.